Epzicom
Description
Overview of Nucleoside Reverse Transcriptase Inhibitors and Abacavir's Role in Antiviral Research
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) represent a cornerstone in the treatment of retroviral infections, particularly Human Immunodeficiency Virus (HIV). aidsmap.compharmgkb.org These compounds are synthetic analogues of natural nucleosides. drugbank.com Their mechanism of action involves intracellular conversion by host cell enzymes into their active triphosphate form. patsnap.commedkoo.com This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesizing viral DNA by the reverse transcriptase enzyme. drugbank.compatsnap.com Because these analogues lack the crucial 3'-hydroxyl group, their incorporation results in the termination of the DNA chain, effectively halting viral replication. drugbank.com
Abacavir (B1662851) is a potent carbocyclic synthetic nucleoside analogue of deoxyguanosine that functions as an NRTI. drugbank.comoup.comnih.gov It is a key component in combination antiretroviral therapy for HIV-1 infection. aidsmap.comoup.com After administration, abacavir is converted intracellularly to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP). pharmgkb.orgpatsnap.com CBV-TP is a competitive inhibitor of the HIV reverse transcriptase enzyme. drugbank.com It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and its incorporation into the viral DNA chain causes termination, thereby suppressing viral replication. patsnap.com Abacavir's efficacy has been demonstrated in numerous clinical trials, where it has been shown to significantly reduce HIV viral load when used in combination with other antiretroviral agents. nih.gov
Fundamental Principles of Chirality in Pharmaceutical Compounds and their Biological Relevance
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. americanpharmaceuticalreview.comchiralpedia.com This "handedness" is a critical consideration in pharmaceutical sciences because a significant portion of drugs are chiral compounds. chiralpedia.comnih.gov While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different behaviors within the chiral environment of the human body. nih.gov
The biological relevance of chirality stems from the fact that biological systems, including enzymes, receptors, and other proteins, are themselves composed of chiral molecules (like amino acids and sugars) and are inherently stereoselective. chiralpedia.comnih.gov This means a biological system can interact with two enantiomers of a drug as if they were two distinct substances. nih.gov This differential interaction can lead to significant variations in pharmacology, pharmacokinetics, metabolism, and toxicology. nih.govveeprho.com
Often, only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other enantiomer (the "distomer") may be less active, inactive, or even contribute to undesirable or toxic side effects. chiralpedia.comnih.gov Consequently, regulatory agencies and the pharmaceutical industry place a strong emphasis on the development of single-enantiomer drugs to optimize therapeutic outcomes and enhance safety profiles. americanpharmaceuticalreview.comnih.gov
Definition and Significance of ent-Abacavir as an Enantiomeric Form or Process-Related Impurity
The therapeutically active component known as Abacavir is specifically the (1S,4R)-enantiomer. drugbank.com Its mirror image, the (1R,4S)-enantiomer, is designated as ent-Abacavir . medkoo.comcymitquimica.com As the enantiomer of the active pharmaceutical ingredient, ent-Abacavir is considered an enantiomeric impurity. veeprho.comcymitquimica.com
In the context of pharmaceutical manufacturing, ent-Abacavir is classified as a process-related impurity. clearsynth.com This means it can be formed during the chemical synthesis of Abacavir. clearsynth.com The control of such impurities is a critical aspect of drug quality and safety. veeprho.comclearsynth.com International regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities in drug substances, with strict limits on their allowable levels. mdpi.comgcms.cz The presence of the undesired enantiomer must be carefully monitored to ensure the purity, efficacy, and safety of the final drug product. veeprho.comnih.gov Therefore, ent-Abacavir, also known as Abacavir EP Impurity A, is primarily significant as a key impurity that must be controlled for in the production of high-purity Abacavir. medkoo.comclearsynth.comsynthinkchemicals.com
Data Tables
Table 1: Chemical Properties of ent-Abacavir This table summarizes the key chemical identifiers and properties of the ent-Abacavir compound.
| Property | Value | Reference |
| IUPAC Name | [(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | medkoo.comclearsynth.comnih.gov |
| Synonyms | (1R,4S)-Abacavir, Abacavir EP Impurity A | medkoo.comclearsynth.combiosynth.com |
| CAS Number | 136470-79-6 | nih.govbiosynth.comlgcstandards.com |
| Molecular Formula | C₁₄H₁₈N₆O | nih.govbiosynth.comlgcstandards.com |
| Molecular Weight | 286.33 g/mol | nih.govbiosynth.com |
Table 2: Stereochemical Comparison of Abacavir and ent-Abacavir This interactive table highlights the distinct stereochemical configurations and functional roles of the two enantiomers.
| Feature | Abacavir | ent-Abacavir |
| Stereochemistry | (1S,4R) | (1R,4S) |
| Functional Role | Active Pharmaceutical Ingredient (Antiviral Drug) | Enantiomeric / Process-Related Impurity |
| Common Designation | Abacavir | Abacavir EP Impurity A |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332855 | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136470-79-6 | |
| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis and Enantiopurification Strategies for Abacavir and Its Enantiomers
Retrosynthetic Analysis and Key Chiral Intermediates for Abacavir (B1662851) Framework
The synthesis of Abacavir and its enantiomer, ent-Abacavir, can be approached through two primary strategies: linear and convergent synthesis. uni-hamburg.de
Linear Synthesis: This approach involves the sequential construction of the purine (B94841) base onto a pre-existing chiral cyclopentylamine (B150401) scaffold. uni-hamburg.de
Convergent Synthesis: A more flexible and widely used strategy involves the coupling of a functionalized carbocyclic moiety with a pre-formed purine base. uni-hamburg.dersc.org This method allows for greater modularity and the potential to generate a variety of analogues.
A common retrosynthetic disconnection for the convergent synthesis of Abacavir reveals two key building blocks: the purine base (2-amino-6-chloropurine) and a chiral cis-4-aminocyclopent-2-enylmethanol derivative. The synthesis of this chiral cyclopentenylamine intermediate is a critical challenge and has been the focus of numerous synthetic efforts.
One of the most versatile chiral intermediates for Abacavir synthesis is the lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov This intermediate can be resolved into its enantiomers, providing access to both Abacavir and ent-Abacavir. Another pivotal intermediate is (-)-trans-4-t-butyldimethylsilyloxymethyl-2-cyclopentenol, which serves as a key precursor for the synthesis of the carbocyclic moiety of Carbovir (B1146969), a related carbocyclic nucleoside. tandfonline.com
Asymmetric Synthesis Approaches for Chiral Carbocyclic Nucleosides
The creation of the specific stereochemistry required for Abacavir and the control over the formation of its enantiomer, ent-Abacavir, necessitates the use of sophisticated asymmetric synthesis techniques.
Chiral Pool Derived Methodologies for Stereocontrol
The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials. Carbohydrates, such as D-glucose and D-ribose, have been extensively utilized as chiral precursors for the synthesis of carbocyclic nucleosides. thieme-connect.comrsc.orgsemanticscholar.org These strategies leverage the inherent chirality of the starting material to control the stereochemistry of the final product. For instance, enantiomerically pure carbocyclic nucleoside analogues with five-, six-, and seven-membered rings have been synthesized from D-glucose derived precursors. semanticscholar.org Similarly, D-ribose has served as a starting point for the synthesis of key chiral intermediates. rsc.org
Enantioselective Catalytic Transformations in Nucleoside Synthesis
Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. Several catalytic methods have been developed for the asymmetric synthesis of carbocyclic nucleosides.
Palladium-Catalyzed Asymmetric Allylic Amination: This reaction has been successfully employed for the enantioselective synthesis of carbocyclic nucleosides by reacting alicyclic Morita-Baylis-Hillman (MBH) adducts with purines. researchgate.net
Rhodium-Catalyzed Asymmetric Hydroamination: A highly regio- and enantioselective addition of purine derivatives to terminal allenes, catalyzed by a rhodium complex with a Josiphos ligand, has been used in a concise synthesis of Abacavir. thieme-connect.com
Organocatalysis: Chiral organic molecules can also act as catalysts. For example, Takemoto's catalyst has been used in a highly enantioselective [3+3] annulation to produce chiral six-membered carbocyclic purine nucleosides. nih.gov Diphenylprolinol silyl (B83357) ether has been shown to be an effective organocatalyst in promoting asymmetric reactions with excellent enantioselectivities. nih.gov
Stereoconvergent Reactions in Carbocyclic Nucleoside Analogue Synthesis
Stereoconvergent synthesis is a particularly elegant strategy where a mixture of stereoisomers (e.g., a racemic mixture) of a starting material is converted into a single stereoisomer of the product. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, has been shown to proceed in a highly stereoconvergent manner for the synthesis of cyclohexenyl and cyclopentenyl nucleosides. nih.govresearchgate.net This approach provides the desired cis-nucleosides regardless of the starting material's relative configuration. nih.govresearchgate.net Another example is an intermolecular interrupted imino-Nazarov reaction, which has demonstrated stereoconvergent cyclization. rsc.org
Development of Synthetic Methods for the Control of ent-Abacavir Formation
The synthesis of Abacavir often produces its undesired enantiomer, ent-Abacavir, as an impurity. clearsynth.com Therefore, methods to control or minimize the formation of ent-Abacavir are crucial for producing the pure, active drug. The primary strategy for controlling the formation of ent-Abacavir lies in the enantioselective synthesis of the key chiral intermediates.
By employing enantioselective catalysts or starting from enantiomerically pure materials from the chiral pool, the synthesis can be directed towards the desired (1S, 4R)-enantiomer of the cyclopentenylamine precursor, which leads to Abacavir. For example, the use of an enantiopure β-lactam in a π-allylpalladium mediated reaction with 2,6-dichloropurine (B15474) affords a cyclopentenoid intermediate with high regio- and stereoselectivity, leading to the enantioselective synthesis of (-)-Abacavir. rsc.orgnih.gov
Kinetic resolution, often enzyme-catalyzed, is another powerful technique. In this process, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. For instance, resolution of a β-lactam intermediate for Abacavir synthesis has been achieved using Candida antarctica lipase (B570770) B. rsc.org
Design and Synthesis of Novel Stereoisomeric Analogues and Derivatives of Abacavir
The exploration of novel stereoisomeric analogues and derivatives of Abacavir is driven by the search for compounds with improved antiviral activity, different resistance profiles, or reduced toxicity. Researchers have synthesized a variety of analogues by modifying the carbocyclic ring or the purine base.
Advanced Analytical Methodologies for Enantiomeric Characterization and Purity Assessment
Chiral Chromatographic Techniques for Enantioseparation
Chromatography is a cornerstone of enantiomeric separation in the pharmaceutical industry. nih.gov The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to different migration times and, thus, separation. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that creates transient, diastereomeric complexes with the enantiomers, or less commonly, by using a chiral mobile phase additive. nih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantioseparation of chiral drugs. nih.gov For Abacavir (B1662851), several methods have been developed employing polysaccharide-based CSPs, which are known for their broad chiral recognition capabilities. nih.govresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide the necessary chiral environment for separation. nih.gov
Research has demonstrated successful enantioseparation of Abacavir sulfate (B86663) using various Chiralpak and Chiralcel columns. One method utilized a Chiralcel OD column with a mobile phase consisting of n-hexane, ethanol (B145695), and trifluoroacetic acid (92:8:0.1 v/v), achieving a resolution factor greater than 3.5 between the enantiomers. researchgate.net Another approach employed a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenyl carbamate) as the chiral selector, using a reversed-phase mobile phase of water, methanol (B129727), and acetonitrile (B52724) with triethylamine (B128534) as an additive. researchgate.net This method was validated for its sensitivity, with a limit of quantification (LOQ) for the undesired enantiomer established at 0.03%. researchgate.net The selection between amylose- and cellulose-based stationary phases can be critical; studies on various antiretroviral drugs have shown that Abacavir is often better resolved on amylose-based phases, where steric interactions with well-defined cavities are the dominant retention mechanism. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Findings | Reference |
|---|---|---|---|
| Chiralcel OD | n-hexane–ethanol–trifluoroacetic acid (92:8:0.1 v/v) | Achieved a resolution of not less than 3.5 between enantiomers. | researchgate.net |
| Chiralpak AD-H (amylose tris-3,5-dimethyl phenyl carbamate) | Water, Methanol, Acetonitrile with 0.1% Triethylamine (Reversed-Phase) | Validated method with LOQ of 0.03% for ent-Abacavir. Correlation coefficient >0.998. | researchgate.net |
| Amylose-based CSPs | Not specified | Generally provide better resolution for Abacavir compared to cellulose-based CSPs due to steric interactions. | nih.gov |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced consumption of organic solvents. chromatographyonline.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.com For the analysis of polar compounds like Abacavir, organic modifiers (co-solvents) such as methanol or ethanol are added to the CO2. researchgate.net
Stereoselective SFC methods have been successfully developed for Abacavir. Polysaccharide-derived CSPs are also the preferred choice in SFC. researchgate.net Specifically, a column with cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel has been found to be effective for the chiral SFC analysis of Abacavir. researchgate.net Method optimization involves studying the effects of co-solvents, additives like diethylamine (B46881) (DEA), column temperature, and backpressure. researchgate.netnih.gov The coupling of SFC with mass spectrometry (SFC-MS) is particularly advantageous, providing both separation and structural confirmation of the enantiomers. chromatographyonline.com
| Chiral Stationary Phase (CSP) | Mobile Phase Components | Key Optimization Parameters | Reference |
|---|---|---|---|
| Cellulose tris(3,5-dichlorophenylcarbamate) | Supercritical CO2 with alcohol co-solvents (Methanol, Ethanol, Isopropyl alcohol) and Diethylamine (DEA) additive. | Mobile phase additives, column temperature, and flow rates are optimized for resolution. | researchgate.net |
| Amylose tris(3-chloro, 5-methylphenyl carbamate) | Supercritical CO2 with alcohol co-solvents and DEA additive. | Found to be useful for chiral SFC analysis of emtricitabine, abacavir and dolutegravir (B560016) combinations. | researchgate.net |
High-Performance Thin Layer Chromatography (HPTLC) for Related Substances and Impurity Profiling
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the quantitative estimation and purity assessment of drug substances. While not typically used for enantioseparation, it is highly effective for impurity profiling, which involves separating the active ingredient from any related substances, including starting materials, intermediates, and degradation products.
Validated HPTLC methods have been established for the determination of Abacavir in bulk and dosage forms. One such method uses silica gel 60 F254 plates as the stationary phase and a mobile phase of chloroform (B151607) and methanol (9:1 v/v). asdlib.org Detection of the separated spots is performed using a densitometer at 284 nm. This method was shown to be linear, accurate, and precise for quantifying Abacavir, demonstrating its suitability for routine quality control to ensure the purity of the drug substance. asdlib.org Another method employed a mobile phase of methanol, acetone, and n-butyl acetate (B1210297) (1:1:2 v/v/v), yielding compact spots with distinct Rf values for Abacavir and other components, further showcasing HPTLC's utility in separating the main compound from potential impurities.
Spectroscopic and Spectrometric Approaches for Stereochemical Elucidation
While chromatography excels at separation, spectroscopic techniques are essential for the structural confirmation and elucidation of stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot directly distinguish between enantiomers as they have identical spectra in an achiral environment. kaist.ac.krnih.gov However, enantiomers can be differentiated by converting them into diastereomers, which have distinct NMR spectra. kaist.ac.kr This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form covalent diastereomeric adducts, or by using a chiral solvating agent (CSA) to form non-covalent, transient diastereomeric complexes. researchgate.netrsc.org
In the resulting NMR spectrum, the chemical shifts (δ) for corresponding protons (¹H NMR) or carbons (¹³C NMR) in the two diastereomers will be different (a phenomenon known as anisochrony). nih.govwho.int This difference in chemical shifts allows for the identification and quantification of each enantiomer. For a molecule like Abacavir, which contains amine functional groups, chiral agents known to interact with amines, such as nucleosides (e.g., adenosine) or 1,1'-bi-2-naphthol (B31242) (BINOL), could be employed as CSAs. kaist.ac.krnih.gov The formation of diastereomeric complexes through interactions like hydrogen bonding would lead to separate signals for Abacavir and ent-Abacavir in the NMR spectrum, enabling the determination of enantiomeric purity. nih.govnih.gov
Mass Spectrometry for Isomeric Differentiation and Structural Confirmation
Mass Spectrometry (MS) is a highly sensitive and selective analytical technique used for confirming the molecular weight and structure of compounds. Like NMR, a standard mass spectrometer cannot differentiate between enantiomers because they have the same mass-to-charge ratio (m/z). However, MS is an indispensable detector when coupled with a chiral separation technique. researchgate.net
In the context of ent-Abacavir analysis, tandem mass spectrometry (LC-MS/MS or SFC-MS/MS) is the preferred method. chromatographyonline.comresearchgate.net After the enantiomers are separated by the chiral chromatography column, they are introduced into the mass spectrometer. The instrument confirms their identity by measuring the molecular weight. For Abacavir, the protonated molecule [M+H]⁺ appears at an m/z of 287.2. nih.gov Further structural confirmation is achieved in MS/MS mode, where the parent ion is fragmented, and a specific product ion is monitored. A characteristic transition for Abacavir is the fragmentation of the parent ion (m/z 287.2) to a stable product ion (m/z 191.2). nih.gov Monitoring this specific transition provides high selectivity and allows for accurate quantification, confirming that the peak eluting from the chiral column is indeed an Abacavir isomer and not an unrelated impurity. This hyphenated approach ensures both accurate enantiomeric separation and unambiguous structural identification.
Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination
While chromatographic methods excel at separating and quantifying enantiomers, chiroptical techniques are indispensable for the definitive determination of their absolute configuration. mdpi.comsioc-journal.cn Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for this purpose. mdpi.comnih.gov
Coupled with quantum chemical calculations, experimental CD spectra can be used to unambiguously assign the absolute configuration of each enantiomer. mdpi.com The process typically involves obtaining the experimental CD spectra of the separated enantiomers and then comparing them to the theoretically calculated spectra for the possible configurations (S and R). mdpi.com A match between the experimental and calculated spectra confirms the absolute configuration.
Vibrational circular dichroism (VCD) is another chiroptical technique that can provide reliable stereochemical assignments. researchgate.netcas.cz Although less commonly reported for abacavir specifically, VCD offers a complementary approach to ECD and can be particularly useful for complex molecules. cas.cz
Validation Parameters for Enantioselective Analytical Methods
The validation of enantioselective analytical methods is a critical requirement to ensure their reliability and suitability for their intended purpose, as outlined by ICH guidelines. veeprho.comich.orgnih.gov Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including its enantiomer and other related substances. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For ent-abacavir, a typical LOQ is around 0.03% of the abacavir concentration. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 1: Example Validation Parameters for a Chiral HPLC Method for Abacavir Enantiomers
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.998 | researchgate.net |
| Limit of Detection (LOD) | ~0.01% | researchgate.net |
| Limit of Quantitation (LOQ) | ~0.03% | researchgate.net |
| Precision (%RSD) | < 2.5% at LOQ | researchgate.net |
| Accuracy (Recovery) | 98-102% | nih.govijpsr.info |
| Resolution (Rs) | > 2.0 |
Impurity Profiling and Quantification of ent-Abacavir in Abacavir Preparations
Impurity profiling is a crucial aspect of pharmaceutical quality control. daicelpharmastandards.com For abacavir, this includes the identification and quantification of not only ent-abacavir but also other process-related impurities and degradation products. daicelpharmastandards.comderpharmachemica.comresearchgate.net The presence of ent-abacavir in the final drug product primarily arises from the chiral purity of the starting materials and intermediates used in the synthesis. tsijournals.com For instance, the enantiomeric purity of the key intermediate, (1S, cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, directly impacts the level of ent-abacavir in the final product. tsijournals.com
Regulatory authorities set strict limits for enantiomeric impurities. For abacavir sulfate, the limit for the enantiomer is often set at ≤ 0.30%. who.int Validated chiral HPLC methods are routinely used for the quantification of ent-abacavir in both the drug substance and the finished pharmaceutical product to ensure compliance with these specifications. who.int These methods must be sensitive enough to accurately quantify ent-abacavir at these low levels. researchgate.net
The development of stability-indicating methods is also important to ensure that the analytical procedure can separate and quantify ent-abacavir from any potential degradation products that may form during the shelf-life of the drug product. researchgate.net
Comparative Molecular and Cellular Biological Investigations of Abacavir Enantiomers
Enantiomer-Specific Enzyme Interactions and Biotransformation Pathways
The profound difference in the therapeutic efficacy between Abacavir (B1662851) and ent-Abacavir is not due to the target enzyme's selectivity but rather to the stereospecific nature of the metabolic activation and detoxification pathways.
Once intracellularly converted to their active triphosphate forms, both enantiomers of Carbovir (B1146969), (-)-Carbovir-triphosphate (the active metabolite of Abacavir) and (+)-Carbovir-triphosphate (the active metabolite of ent-Abacavir), are capable of inhibiting HIV-1 reverse transcriptase (RT). nih.gov Research has demonstrated that both triphosphates act as competitive inhibitors with respect to the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), and function as chain terminators upon incorporation into viral DNA. nih.govfrontiersin.org
However, the key determinant of antiviral activity is not the interaction with HIV-RT itself. Studies have shown that both enantiomers of Carbovir triphosphate are substrates and alternative substrate inhibitors of the viral enzyme. nih.gov The primary reason for the vastly superior antiviral activity of Abacavir lies in the stereoselective efficiency of its intracellular activation. nih.gov The inhibition constant (Ki) for (-)-Carbovir-triphosphate against HIV-1 RT has been reported to be approximately 21 nM, highlighting its potency as an inhibitor once formed.
Table 1: Comparative Inhibition of HIV-1 Reverse Transcriptase by Carbovir-Triphosphate
| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Action |
|---|---|---|---|
| (-)-Carbovir-triphosphate | HIV-1 Reverse Transcriptase | ~21 nM | Competitive inhibitor, DNA chain terminator frontiersin.org |
The conversion of Abacavir into its pharmacologically active form, (-)-Carbovir-triphosphate, is a multi-step process mediated by intracellular kinases. This phosphorylation pathway is profoundly stereoselective and represents the critical juncture that dictates the differential activity of the enantiomers. nih.govpharmgkb.org
Abacavir is first anabolized to its 5'-monophosphate, which is then converted to (-)-Carbovir (B125634) 5'-monophosphate. pharmgkb.org The subsequent phosphorylation of the monophosphate to the diphosphate (B83284) is catalyzed by the enzyme guanylate kinase (GUK1). This step is highly stereoselective; (-)-Carbovir 5'-monophosphate is reported to be a 7,000-fold more efficient substrate for guanylate kinase than the (+) enantiomer derived from ent-Abacavir. nih.govpharmgkb.orgnih.gov
While the final phosphorylation step, from the diphosphate to the active triphosphate, can be carried out by several cellular kinases (such as pyruvate (B1213749) kinase and creatine (B1669601) kinase) at similar rates for both enantiomers, the extreme preference of guanylate kinase for the (-) enantiomer's monophosphate means that only (-)-Carbovir 5'-triphosphate is formed in significant quantities within the cell. nih.govnih.gov This dramatic difference in the rate of active metabolite formation is the primary reason for the potent anti-HIV activity of Abacavir and the lack thereof for ent-Abacavir. nih.gov
Table 2: Stereoselectivity in the Phosphorylation of Carbovir Monophosphate
| Substrate | Enzyme | Relative Substrate Efficiency |
|---|---|---|
| (-)-Carbovir 5'-monophosphate | Guanylate Kinase (GUK1) | 7,000-fold higher than (+) enantiomer nih.govnih.gov |
Abacavir is extensively metabolized in the liver, primarily by alcohol dehydrogenase (ADH) to form an inactive carboxylic acid metabolite and by UDP-glucuronosyltransferases (UGT) to form an inactive glucuronide metabolite. pharmgkb.orgnih.govscielo.br
Studies investigating the metabolism of Carbovir enantiomers have revealed significant stereoselectivity in the oxidative pathway mediated by hepatic enzymes. Research using rat liver cytosol demonstrated that the oxidation of the cyclopentene (B43876) ring's hydroxyl group occurs enantioselectively, favoring the (+)-enantiomer (ent-Abacavir) by a factor of 6- to 7-fold. nih.gov This biotransformation is carried out sequentially by alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov Further investigation confirmed that ADH is a key contributor to this enantioselectivity. nih.gov
Kinetic studies with the separated enantiomers showed that the concentration required to achieve the half-maximal rate of oxidation for (+)-Carbovir was approximately one-fifth of that required for the (-)-enantiomer (Abacavir). nih.gov Furthermore, the (+)-enantiomer was found to inhibit the oxidation of the (-)-enantiomer, whereas the reverse was not observed, indicating a preferential interaction of ent-Abacavir with the metabolic enzyme. nih.gov While specific kinetic data for human UGT isoforms with respect to the individual enantiomers is not extensively detailed, the clear stereoselectivity of ADH indicates that ent-Abacavir is more readily metabolized via this oxidative pathway.
Table 3: Enantioselective Oxidation of Carbovir Enantiomers by Rat Liver Cytosol
| Enantiomer | Relative Rate of Oxidation | Concentration for Half-Maximal Rate (Km app) |
|---|---|---|
| (+)-Carbovir (ent-Abacavir) | Favored by 6- to 7-fold nih.gov | 0.27 mM nih.gov |
Intracellular Phosphorylation by Cellular Kinases: Stereoselectivity in Active Metabolite Formation
Enantiomer-Dependent Transporter-Mediated Cellular Uptake and Efflux
The entry into and exit from cells for nucleoside analogs is often mediated by specific transporter proteins. The interaction with these transporters can be stereoselective and influence the intracellular concentration of the drug available for activation.
Equilibrative nucleoside transporters (ENTs) are bidirectional transporters that facilitate the movement of nucleosides across cell membranes. Studies have shown that Abacavir interacts with both ENT1 and ENT2. However, the data suggests that Abacavir acts as an inhibitor of these transporters rather than a substrate. researchgate.netresearchgate.net For both ENT1 and ENT2, Abacavir was found to inhibit the uptake of uridine (B1682114) with an approximate IC50 value of 200 µM. researchgate.netresearchgate.net In vitro studies indicate that Abacavir is not a substrate of OATP1B1 or OATP1B3. hres.cafda.gov While Abacavir itself can enter cells, potentially through passive diffusion due to its lipophilic nature, its interaction as an inhibitor of ENTs could affect the transport of other nucleosides. nih.gov Detailed studies specifically comparing the inhibitory potency of Abacavir versus ent-Abacavir on ENT transporters are not extensively available.
Concentrative nucleoside transporters (CNTs) are sodium-dependent transporters that move nucleosides into cells against a concentration gradient. The interaction of Abacavir enantiomers with CNTs is not well-characterized. In vitro studies have indicated that Abacavir is not a substrate for a wide range of transporters, including OCT1, OCT2, OAT1, MATE1, MATE2-K, MRP2, or MRP4. hres.cafda.govviivhealthcare.com
There is some evidence suggesting a potential interaction with certain CNTs or related transporters. One study noted that in the BeWo cell line, a model for the placental barrier, a minor contribution of Na+-dependent transport, likely mediated by CNTs, was observed for Abacavir uptake. rsc.org Another source mentions that Abacavir can interact with organic cation transporters (OCTs), though other reports state it is not a substrate. frontiersin.orgnih.gov Specifically, hCNT1 shows a preference for pyrimidine (B1678525) nucleosides, while hCNT2 prefers purine (B94841) nucleosides, and hCNT3 transports both. nih.gov Given that Abacavir is a guanosine (B1672433) analog (a purine), an interaction with hCNT2 or hCNT3 would be theoretically plausible. However, there is a lack of direct evidence and kinetic data defining Abacavir or ent-Abacavir as substrates or inhibitors of specific CNT isoforms.
Table 4: Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| Abacavir | (-)-Carbovir |
| ent-Abacavir | (+)-Carbovir, Abacavir EP Impurity A |
| Carbovir | Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine |
| Carbovir-triphosphate | CBV-TP |
| Deoxyguanosine-5'-triphosphate | dGTP |
| Alcohol Dehydrogenase | ADH |
| UDP-Glucuronosyltransferases | UGT |
| Guanylate Kinase | GUK1 |
| HIV Reverse Transcriptase | HIV-RT |
| Equilibrative Nucleoside Transporter | ENT |
| Concentrative Nucleoside Transporter | CNT |
| Organic Cation Transporter | OCT |
| Organic Anion Transporter | OAT |
| Multidrug and Toxin Extrusion Protein | MATE |
| Multidrug Resistance-Associated Protein | MRP |
| P-glycoprotein | P-gp |
| Breast Cancer Resistance Protein | BCRP |
Role of Efflux Transporters in Stereoselective Cellular Disposition
In vitro studies using cell lines that overexpress these transporters have demonstrated that the presence of P-gp and BCRP mediates the efflux of abacavir. acs.orgdrugbank.com Consequently, the co-administration of inhibitors for these transporters can lead to increased intracellular and plasma concentrations of abacavir. acs.org While the interaction of the clinically used form of abacavir with these transporters is established, specific research directly comparing the transport kinetics of (-)-abacavir versus its enantiomer, ent-(+)-abacavir, is not extensively documented in publicly available literature. The phenomenon of stereoselective transport by ABC transporters has been observed for other chiral drugs, where one enantiomer may be a better or poorer substrate than the other. acs.orgspringermedizin.de However, detailed flux analyses to determine if a stereoselective disposition exists for the abacavir enantiomers remain an area for further investigation.
Differential Cellular Responses and Antiviral Activity of Abacavir Enantiomers
The biological effects of the abacavir enantiomers diverge significantly, primarily due to the stereospecificity of intracellular metabolic enzymes. This stereoselectivity is the key determinant of their differential antiviral efficacy and potentially other cellular responses.
Abacavir is a prodrug that must be phosphorylated intracellularly to its active form, carbovir 5'-triphosphate (CBV-TP), to exert its antiviral effect. nih.gov The process involves a three-step phosphorylation cascade. While the initial phosphorylation to the monophosphate is not highly stereoselective, the subsequent conversion of the monophosphate to the diphosphate by the cellular enzyme guanylate kinase (GUK1) is exceptionally stereoselective. reactome.orgpharmgkb.org
Research has shown that guanylate kinase preferentially phosphorylates the (-)-enantiomer of carbovir monophosphate. One study found that (-)-carbovir 5'-monophosphate was a 7,000-fold more efficient substrate for guanylate kinase than the (+) enantiomer. acs.org This results in the almost exclusive formation of (-)-carbovir 5'-triphosphate inside the cell, even when the cell is exposed to ent-(+)-abacavir. nih.gov
Paradoxically, when the active triphosphate metabolites are isolated and tested directly against the HIV-1 reverse transcriptase (RT) enzyme in cell-free assays, they are found to be approximately equipotent inhibitors. acs.org The inhibition constant (Ki) for (-)-CBV-TP against HIV-1 RT is 21 nM. nih.gov This demonstrates that the profound difference in antiviral activity observed in cell culture is not due to a difference in target enzyme inhibition, but rather to the stereoselective metabolic activation that prevents ent-(+)-abacavir from reaching its active triphosphate form in significant amounts. nih.govacs.org
Table 1: Comparative Antiviral Efficacy and Metabolism of Abacavir Enantiomers This table compiles findings on the stereoselective metabolism and resulting antiviral activity of abacavir enantiomers.
| Parameter | (-)-Abacavir / (-)-Carbovir | ent-(+)-Abacavir / (+)-Carbovir | Reference |
|---|---|---|---|
| Antiviral Activity (IC50 in MT-4 cells) | Potent (e.g., 4.0 µM) | Weakly Active | nih.gov |
| Metabolism to Triphosphate (in cells) | Efficiently converted to (-)-CBV-TP | Inefficiently converted to (+)-CBV-TP | nih.gov |
| Guanylate Kinase Substrate Efficiency | High | Very Low (7,000-fold less efficient) | acs.org |
| HIV-1 RT Inhibition (by Triphosphate) | Potent (Ki ≈ 21 nM) | Approximately Equipotent to (-) form | acs.orgnih.gov |
Beyond its antiviral role, abacavir has been shown to influence fundamental cellular processes, particularly in cancer cell lines. Studies using the clinically relevant (-)-abacavir have demonstrated that it can significantly reduce cell proliferation by interfering with the cell cycle. bibliotekanauki.pl In human medulloblastoma and adult T-cell leukemia cells, abacavir treatment led to cell cycle arrest, specifically an accumulation of cells in the S and G2/M phases. reactome.orgbibliotekanauki.pl This disruption of normal cell cycle progression is often a precursor to programmed cell death (apoptosis) or a state of irreversible growth arrest known as cellular senescence, both of which have been observed in cells treated with abacavir. reactome.orgbibliotekanauki.pl
While these effects are documented for (-)-abacavir, there is a lack of published research directly comparing the modulation of these cellular pathways by both abacavir enantiomers. However, studies on other chiral nucleoside analogs provide a basis for expecting stereoselective differences. For instance, research on enantiomeric neplanocins A, a type of carbocyclic nucleoside, found that the (-)-enantiomer was significantly more toxic to cancer cell lines and induced apoptosis, an effect not observed with the (+)-enantiomer. geneesmiddeleninformatiebank.nl Similarly, other synthetic nucleoside analogues have shown that apoptosis-inducing activity can be highly dependent on the compound's stereochemistry. nih.govacs.org These findings suggest that the effects of abacavir on cell cycle and apoptosis could also be stereoselective, but specific experimental data for ent-(+)-abacavir is needed to confirm this.
Mitochondrial toxicity is a known concern for many nucleoside reverse transcriptase inhibitors (NRTIs), often stemming from the inhibition of the human mitochondrial DNA polymerase γ (pol-γ). nih.gov This inhibition can lead to mitochondrial DNA (mtDNA) depletion, oxidative stress, and subsequent cellular dysfunction, manifesting as myopathy or lactic acidosis. nih.govnih.gov
Abacavir, specifically the (-)-enantiomer, is noted for having one of the lowest potentials for mitochondrial toxicity among NRTIs. asm.org Its active metabolite, (-)-carbovir triphosphate, is a very weak inhibitor of pol-γ, with an inhibitory concentration thousands of times higher than that required to inhibit HIV reverse transcriptase. nih.gov Studies on HepG2 hepatoma cells confirmed that while some other NRTIs caused significant, time-dependent mtDNA depletion, carbovir (the core of abacavir) did not, even though it impaired cell proliferation and increased lactate (B86563) production at high concentrations. asm.org This indicates a different mechanism of toxicity not related to direct mtDNA depletion.
Information regarding the specific subcellular localization of abacavir enantiomers is limited. The metabolic activation occurs in the cytoplasm, and the active triphosphate form interacts with viral reverse transcriptase within the same compartment. The potential for differential mitochondrial interaction between (-)-abacavir and ent-(+)-abacavir has not been specifically investigated. However, given that some nucleoside analogs show stereoselective effects on mitochondrial function, it is plausible that the enantiomers could have different impacts on mitochondrial biochemistry, though this remains to be experimentally verified. asm.orgasm.org
Modulation of Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis) by Enantiomers
Immunological Recognition and Hypersensitivity Mechanisms Associated with Abacavir Enantiomers
A critical aspect of abacavir's clinical use is a severe hypersensitivity reaction (HSR) that occurs in a subset of patients. This reaction is not related to the drug's antiviral activity but to a specific, off-target immunological response.
The primary risk factor for abacavir-induced HSR is the presence of the HLA-B57:01 allele. nih.gov The mechanism involves the non-covalent binding of the abacavir molecule directly into the antigen-binding cleft (specifically the F-pocket) of the HLA-B57:01 protein on the surface of antigen-presenting cells. biorxiv.orgresearchgate.netmurdoch.edu.au This binding alters the shape and chemical properties of the cleft, which in turn changes the repertoire of self-peptides that can be presented by the HLA molecule. researchgate.net The immune system recognizes these newly presented, abacavir-altered self-peptide complexes as foreign, triggering a robust and harmful CD8+ T-cell response that manifests as the HSR. koreamed.org
Crucially, this immunological recognition is stereoselective. Research involving molecular modeling and the activation of T-cell clones has shown that the response is dependent on the specific enantiomeric form of abacavir. researchgate.net Docking simulations show the (1R,4S) enantiomer (ent-abacavir) in the F-pocket of HLA-B57:01, indicating that both enantiomers may be capable of binding. researchgate.net However, the precise fit and the resulting conformational changes to the HLA-peptide complex likely differ between the enantiomers, leading to a differential T-cell response. The activation of abacavir-specific CD8+ T-cell clones is dependent on the stereochemistry at both the cyclopentyl and cyclopropyl (B3062369) regions of the molecule, confirming that the immune system distinguishes between the two enantiomers in the context of the HLA-B57:01 molecule. researchgate.net This stereospecificity is fundamental to the initiation of the hypersensitivity reaction.
Enantiomer-Specific T-Cell Receptor Activation and Immune Response Elicitation
The activation of T-cells in response to abacavir is highly specific to its enantiomeric form and is intrinsically linked to the presence of the HLA-B57:01 allele. researchgate.netnih.govnih.gov Abacavir binds non-covalently within the peptide-binding groove of the HLA-B57:01 molecule, altering its shape and chemistry. nih.govplos.org This change in the F-pocket of the HLA molecule modifies the repertoire of self-peptides that can be presented to CD8+ T-cells. researchgate.net Consequently, novel self-peptides are presented, which can be recognized as foreign by circulating T-cells, leading to a polyclonal T-cell response. nih.govnih.gov
Crucially, studies have demonstrated that this T-cell activation is enantiomer-specific. Research has shown that while abacavir elicits a robust proliferative response in abacavir-responsive T-cell clones, its enantiomer, (1R, 4S)-abacavir, does not induce a similar level of activation. researchgate.net This specificity suggests that the precise three-dimensional conformation of the abacavir molecule is critical for its interaction with the HLA-B*57:01 binding groove and the subsequent presentation of altered self-peptides to T-cell receptors (TCRs). researchgate.net
The immune response elicited by abacavir in susceptible individuals involves the activation of CD8+ T-cells and has been characterized as a delayed-type hypersensitivity reaction. nih.gov Some studies suggest that abacavir can also stimulate an innate immune response by activating antigen-presenting cells through the Toll-like receptor pathway. nih.gov The specificity of the T-cell response is further highlighted by the identification of public TCRs, such as Vβ6 and Vβ24, in some abacavir-sensitive individuals, suggesting a common mode of recognition for the abacavir-HLA-B*57:01-peptide complex. nih.gov
Table 1: Enantiomer-Specific T-Cell Proliferation
| Compound | Concentration (µmol/L) | T-Cell Clone Proliferation |
|---|---|---|
| Abacavir | 1 | + |
| Abacavir | 5 | ++ |
| Abacavir | 10 | +++ |
| Abacavir | 50 | ++++ |
| Abacavir | 100 | +++++ |
| (1R, 4S)-Abacavir | 1-100 | - |
Data derived from studies on abacavir-responsive T-cell clones. researchgate.net The number of '+' indicates the relative intensity of proliferation, while '-' indicates no significant proliferation.
Influence of Enantiomeric Purity on Immunotoxicity Profiles in Preclinical Models
The enantiomeric purity of abacavir is a critical factor in its immunotoxic potential. mzsr.sk Preclinical investigations and in vitro studies underscore that the immunotoxic effects, specifically the HLA-B*57:01-restricted hypersensitivity reaction, are driven by the clinically used (1S, 4R)-enantiomer. researchgate.neteaaci.org The (1R, 4S)-enantiomer, ent-Abacavir, has been shown to be significantly less immunogenic. researchgate.net
This disparity in immunotoxicity is directly linked to the stereospecific interaction with the HLA-B57:01 molecule. Molecular docking studies have illustrated how the specific conformation of abacavir fits into the F-pocket of the HLA-B57:01 binding groove, an interaction that is not as stable with its enantiomer. researchgate.net This highlights that even minor changes in the spatial arrangement of the atoms, as seen between enantiomers, can have a profound impact on the potential for a compound to elicit an immune response.
Preclinical models, including those using cells from hypersensitive patients, have been instrumental in delineating these enantiomer-specific effects. nih.gov While direct preclinical animal models for abacavir hypersensitivity have been challenging to develop, in vitro assays using peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive individuals have consistently shown a differential response to the abacavir enantiomers. researchgate.net These findings emphasize the importance of controlling the enantiomeric purity during the synthesis and formulation of abacavir to minimize the risk of immunotoxic reactions. mzsr.sk
Table 2: Comparative Immunotoxicity of Abacavir Enantiomers
| Enantiomer | HLA-B*57:01 Binding | T-Cell Activation | In Vitro Immunotoxicity |
|---|---|---|---|
| Abacavir ((1S, 4R)) | Strong and Specific | High | Significant |
| ent-Abacavir ((1R, 4S)) | Weak/Unstable | Minimal to None | Low to Negligible |
This table summarizes the general findings from multiple in vitro and molecular modeling studies. researchgate.neteaaci.org
Computational and in Silico Studies of Ent Abacavir and Its Stereoisomers
Molecular Docking and Ligand-Protein Interaction Analysis of Enantiomers with Target Proteins
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein's active site. For abacavir (B1662851), the primary therapeutic target is the HIV-1 reverse transcriptase (RT), and a key protein involved in hypersensitivity reactions is the human leukocyte antigen HLA-B*57:01.
Studies focusing on the interaction between abacavir and HLA-B*57:01 have shown that the drug binds non-covalently within the peptide-binding groove of the HLA molecule. doi.org This binding alters the repertoire of self-peptides that can be presented to T-cells, triggering an immune response in genetically susceptible individuals. nih.gov
Comparative docking studies involving both abacavir and its enantiomer, ent-abacavir, have provided critical insights. Research has demonstrated that the activation of abacavir-responsive CD8+ T-cell clones is enantiomer-specific. researchgate.net Molecular docking of the inactive (+)-(1R,4S) enantiomer (ent-abacavir) into the F-pocket of HLA-B57:01 reveals a different binding pose compared to the active (-)-abacavir. researchgate.net This altered orientation, dictated by the opposite stereochemistry, likely results in a less favorable interaction profile, explaining its inability to effectively trigger the T-cell response associated with hypersensitivity. nih.govresearchgate.net The precise fit of (-)-abacavir is essential for inducing the conformational changes in the HLA-B57:01 binding groove that lead to the presentation of altered self-peptides. nih.gov
The antiviral activity of abacavir is also stereospecific. While detailed comparative docking studies of both enantiomers with HIV-1 RT are not extensively published, it is a well-established principle in pharmacology that the three-dimensional arrangement of a molecule is critical for its interaction with a chiral biological target like an enzyme's active site. mdpi.com It is predicted that ent-abacavir would exhibit significantly lower binding affinity and/or a non-productive binding mode within the HIV-1 RT active site compared to the active enantiomer, thus failing to effectively inhibit the enzyme.
Table 1: Comparative Docking Insights for Abacavir Enantiomers
| Feature | (-)-Abacavir (Active Enantiomer) | (+)-ent-Abacavir (Inactive Enantiomer) |
| Target Protein | HIV-1 Reverse Transcriptase, HLA-B57:01 | HIV-1 Reverse Transcriptase, HLA-B57:01 |
| HLA-B*57:01 Interaction | Binds effectively in the F-pocket, alters peptide repertoire, activates CD8+ T-cells. nih.govresearchgate.net | Shows a different, less favorable binding pose; does not effectively activate T-cell clones. researchgate.net |
| Predicted HIV-1 RT Interaction | Binds productively, leading to enzyme inhibition. | Predicted to have low affinity and/or non-productive binding. |
| Biological Consequence | Antiviral activity; potential for hypersensitivity reaction. nih.gov | Lacks significant antiviral activity and the specific hypersensitivity trigger. researchgate.net |
Molecular Dynamics Simulations to Elucidate Enantiomer-Specific Conformational Dynamics and Binding Modes
Molecular dynamics (MD) simulations offer a more dynamic picture than static docking, revealing the stability of ligand-protein complexes and the conformational changes that occur over time. MD simulations can elucidate how the flexibility of both the ligand and the protein's binding pocket influences the binding mode and stability. sardegnaricerche.itacs.org
For the abacavir-HLA-B*57:01 system, MD simulations have been used to confirm the stability of the drug within the binding groove and to understand how its presence affects the dynamics of the bound peptide. doi.org These simulations reinforce the idea that the specific orientation of (-)-abacavir is crucial for maintaining a stable complex that can be recognized by the T-cell receptor.
While specific MD simulation studies exclusively comparing ent-abacavir and abacavir are not widely available in the literature, the principles of stereochemistry allow for strong inferences. An MD simulation of ent-abacavir within the HLA-B*57:01 or HIV-1 RT binding sites would be expected to show greater instability. The incorrect chirality would likely lead to steric clashes and the loss of key hydrogen bonds or hydrophobic interactions that stabilize the active enantiomer. researchgate.net This would result in a higher root-mean-square deviation (RMSD) for the ligand, indicating more significant movement and an unstable binding mode, likely leading to its dissociation from the binding site. Such simulations would be valuable to quantitatively confirm the structural basis for the inactivity of ent-abacavir. researchgate.net
In Silico Screening for Off-Target Interactions and Potential Toxicity Mechanisms Related to Stereoisomers
Computational toxicology (CompTox) uses in silico models to predict potential adverse effects and off-target interactions of chemical compounds, reducing the need for extensive experimental testing in early development stages. mdpi.comnih.gov
For abacavir, the most significant toxicity is the HLA-B57:01-mediated hypersensitivity reaction. As discussed in the molecular docking section, in silico models correctly predict that only the clinically used (-)-abacavir enantiomer binds to HLA-B57:01 in a manner that elicits this specific toxicological endpoint. researchgate.net Ent-abacavir is predicted to be inactive in this regard.
Beyond this specific interaction, in silico screening can be used to predict a compound's potential to interact with a wide range of other proteins, such as kinases, ion channels, and other receptors, which could lead to off-target effects. For instance, cardiotoxicity is a major concern in drug development, and computational models are used to predict if a compound might block channels like the hERG K+ ion channel. google.com
Research Perspectives and Emerging Areas in Ent Abacavir Studies
Development of Next-Generation Stereoselective Synthetic Technologies for Carbocyclic Nucleosides
The synthesis of enantiomerically pure carbocyclic nucleosides like ent-abacavir is a significant challenge in organic chemistry. uni-hamburg.de Research in this area is focused on developing highly efficient and stereoselective synthetic routes.
Two primary strategies exist for creating carbocyclic nucleosides: a linear approach and a convergent approach. uni-hamburg.de The linear method involves constructing the heterocyclic base onto a pre-existing cyclopentylamine (B150401) starting material. uni-hamburg.de In contrast, the more adaptable convergent approach involves synthesizing a functionalized carbocyclic component and then condensing it with a heterocyclic base. uni-hamburg.de
Recent advancements in stereoselective synthesis that are relevant to ent-abacavir include:
Enzyme-Catalyzed Kinetic Resolution: This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer with high optical purity. nih.govresearchgate.netresearchgate.net For instance, an enzyme-catalyzed kinetic resolution has been successfully used to produce enantiomeric cyclopentenol (B8032323) building blocks, which are crucial precursors for both D- and L-carbocyclic nucleosides. nih.govresearchgate.net
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly produce a single enantiomer. symeres.com Methods like organocatalysis and transition-metal catalysis are at the forefront of this technology. symeres.com For example, asymmetric hydroboration reactions have been employed to create key synthons for a variety of carbocyclic nucleosides. rsc.org
Diastereoselective Reactions: In syntheses involving multiple chiral centers, controlling the stereochemistry at each center is crucial. Highly diastereoselective allylic oxidation and hydroboration reactions have been key in the asymmetric synthesis of complex carbocyclic nucleoside analogues. nih.gov
These evolving synthetic methodologies are pivotal for producing ent-abacavir in a highly pure form, which is essential for detailed biological and toxicological evaluation.
Advanced Analytical Tools for Ultra-Trace Enantiomeric Impurity Analysis and Process Control
Ensuring the enantiomeric purity of a single-enantiomer drug is paramount. The undesired enantiomer is treated as an impurity, and its levels must be carefully controlled. chiralpedia.com The development of advanced analytical techniques is crucial for detecting and quantifying trace amounts of one enantiomer in the presence of a large excess of the other.
For abacavir (B1662851) and its enantiomer, chiral high-performance liquid chromatography (HPLC) is a key analytical tool. researchgate.netchiralpedia.com Recent developments in this area include:
Reversed-Phase Chiral HPLC: While normal-phase methods have been reported, reversed-phase methods are often preferred in quality control laboratories due to the easier handling of aqueous mobile phases. researchgate.net A new reversed-phase chiral HPLC method has been developed for the separation of abacavir's enantiomers using an amylose (B160209) derivative chiral column. researchgate.netresearchgate.net
Immobilized Polysaccharide-Based Chiral Stationary Phases: Columns like Chiralpak AD-H and Chiralcel OD-H, which contain derivatized amylose or cellulose (B213188), have shown excellent resolution for the enantiomers of nucleoside analogues. researchgate.netnih.govresearchgate.net
Method Validation: Any new analytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA. This includes assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. researchgate.nettsijournals.com For instance, a validated reversed-phase HPLC method for abacavir sulfate (B86663) enantiomer reported an LOD of 0.01% and an LOQ of 0.03%. researchgate.net
These advanced analytical methods are indispensable for maintaining the quality and safety of single-enantiomer drugs by ensuring the absence of unwanted enantiomeric impurities.
Comprehensive Elucidation of Molecular Determinants for Differential Enantiomeric Biological Activities and Interactions
The two enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
In the case of abacavir, the antiviral activity is stereoselective. The therapeutic (-)-enantiomer is intracellularly converted to its active metabolite, carbovir (B1146969) triphosphate. This process is highly dependent on the stereochemistry of the molecule. Specifically, the enzyme guanylate kinase is stereoselective for the (-)-enantiomer of carbovir 5'-monophosphate, being 7,000 times more efficient with this enantiomer than the (+) form. pharmgkb.orgnih.gov This enzymatic preference is a key determinant of the differential antiviral activity between abacavir and ent-abacavir.
Furthermore, the immunogenic response associated with abacavir has also been shown to be enantiomer-selective. Studies have indicated that the activation of certain CD8+ T-cell clones, which is linked to hypersensitivity reactions, is dependent on the specific enantiomer of abacavir. researchgate.net
Understanding these molecular determinants is crucial for explaining why one enantiomer is therapeutic while the other may be inactive or have a different biological profile.
Implications of Enantiomeric Purity for Drug Efficacy and Safety in Preclinical Research
The presence of an unwanted enantiomer can have significant implications for the efficacy and safety of a drug, even in preclinical studies. chiralpedia.com While the therapeutically active form of abacavir is well-characterized, the preclinical profile of pure ent-abacavir is less understood.
Preclinical toxicity studies are essential to determine if an enantiomer contributes disproportionately to adverse effects. FDA guidelines suggest that if unexpected toxicity is observed with a racemate, studies should be repeated with the individual isomers to identify the responsible enantiomer. fda.gov
For abacavir, the antiviral efficacy is clearly linked to the (1S,4R)-enantiomer. newdrugapprovals.orgijprajournal.com Preclinical studies would need to confirm the lack of antiviral activity of ent-abacavir and investigate any potential off-target effects or unique toxicities. medchemexpress.com The presence of ent-abacavir as an impurity could potentially interfere with the action of the active enantiomer or contribute to unforeseen adverse effects. Therefore, having access to highly pure ent-abacavir is critical for conducting these definitive preclinical evaluations.
Regulatory Science Considerations for Stereoisomeric Drug Development and Quality Control
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of stereoisomeric drugs. chiralpedia.comnih.gov These regulations were largely influenced by historical events like the thalidomide (B1683933) tragedy, which highlighted the potential for different enantiomers to have vastly different biological effects. chiralpedia.com
Key regulatory considerations for a drug like abacavir and its enantiomer include:
Characterization: The stereoisomeric composition of a drug must be known, and the quantitative isomeric composition of the material used in all stages of research must be documented. fda.gov
Justification for Single Enantiomer vs. Racemate: Developers must provide a scientific justification for their choice to develop a single enantiomer or a racemate. nih.gov
Control of Enantiomeric Purity: The final drug product must meet specifications that ensure its identity, strength, quality, and purity from a stereochemical perspective. fda.gov This includes using stereochemically specific identity tests and/or selective assay methods. fda.gov
Pharmacokinetic Evaluation: Assays for individual enantiomers in biological samples should be developed early in the drug development process to accurately assess the pharmacokinetic profile of each isomer. fda.gov
Stability: The potential for interconversion of enantiomers (racemization) during manufacturing and storage must be assessed. researchgate.net
Q & A
Q. What is the molecular mechanism of action of ent-Abacavir, and how does its enantiomeric structure influence antiviral activity?
ent-Abacavir, the enantiomer of Abacavir, is a carbocyclic 2'-deoxyguanosine nucleoside reverse transcriptase inhibitor (NRTI). Intracellular enzymes convert it to carbovir-triphosphate (CBV-TP), which inhibits HIV reverse transcriptase by incorporating into viral DNA. The enantiomeric structure may alter binding affinity or metabolic pathways compared to the racemic form, impacting efficacy and resistance profiles. Researchers should use chiral resolution techniques (e.g., chiral chromatography) and enzymatic assays to compare activity between enantiomers .
Q. How can researchers design in vitro studies to assess ent-Abacavir’s metabolic stability and activation pathways?
Use liver microsomes or hepatocyte models to evaluate metabolic conversion via uridine diphosphate glucuronyltransferase (UGT) and alcohol dehydrogenase. Quantify CBV-TP formation using LC-MS/MS. Compare metabolic rates with Abacavir to identify enantiomer-specific differences. Include controls for enzyme inhibitors/inducers to validate pathways .
Q. What preclinical models are appropriate for evaluating ent-Abacavir’s pharmacokinetics and toxicity?
Rodent or non-human primate models with HIV infection can assess bioavailability, tissue distribution, and toxicity. Measure plasma concentrations over time and correlate with viral load reduction. Include toxicity endpoints (e.g., mitochondrial DNA depletion, hypersensitivity markers) to identify enantiomer-specific risks .
Advanced Research Questions
Q. How can conflicting clinical data on ent-Abacavir’s cardiovascular risk be resolved?
The ACTG A5001/ALLRT trial found no increased myocardial infarction (MI) risk with abacavir (HR: 0.6, 95% CI: 0.3–1.4) over six years. To address contradictions, conduct propensity score-matched cohort studies adjusting for time-varying confounders (e.g., smoking, lipid levels) and use inverse probability weighting to account for informative censoring. Prioritize traditional cardiovascular risk factors (e.g., hypertension) in analyses .
Q. What statistical methods are robust for analyzing longitudinal clinical data on ent-Abacavir’s efficacy and safety?
Employ intent-to-treat (ITT) analysis with sensitivity analyses (e.g., as-treated, per-protocol) to handle missing data. Use Cox proportional hazards models with time-dependent covariates to assess MI risk. For virologic failure, apply mixed-effects models to account for repeated measures and baseline covariates (e.g., baseline viral load) .
Q. How can researchers isolate ent-Abacavir enantiomers and validate their purity for experimental use?
Utilize chiral stationary phases in HPLC with polar organic mobile phases for enantiomer separation. Confirm purity via NMR (e.g., NOESY for stereochemical analysis) and circular dichroism. Validate antiviral activity in cell-based assays (e.g., MT-4 cells infected with HIV-1) to ensure biological relevance .
Q. What experimental strategies mitigate resistance development against ent-Abacavir in HIV treatment?
Combine ent-Abacavir with other NRTIs (e.g., lamivudine) or non-NRTIs in vitro. Perform serial passage experiments under drug pressure to identify resistance mutations (e.g., K65R, L74V). Use site-directed mutagenesis to confirm mutation impact on binding affinity and viral fitness .
Q. How should researchers address methodological limitations in retrospective studies on ent-Abacavir’s long-term outcomes?
Apply competing risks regression to account for mortality unrelated to MI. Use multiple imputation for missing covariate data and sensitivity analyses to test robustness. Collaborate with multi-center cohorts to enhance sample size and generalizability .
Q. What in silico tools are effective for predicting ent-Abacavir’s binding dynamics with HIV reverse transcriptase?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of HIV reverse transcriptase (PDB ID: 1RTD). Compare binding free energies between ent-Abacavir and Abacavir. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. How can researchers integrate omics data to explore ent-Abacavir’s off-target effects?
Conduct transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., oxidative phosphorylation). Pair with proteomics (LC-MS/MS) to detect post-translational modifications. Use pathway enrichment tools (e.g., DAVID, KEGG) to prioritize mechanistic hypotheses .
Methodological Guidance
Formulating hypotheses: What criteria ensure a research question on ent-Abacavir is both novel and actionable?
Align questions with gaps in existing literature (e.g., enantiomer-specific toxicity). Ensure feasibility by assessing data availability (e.g., clinical trial repositories like ACTG). Use PICOT framework: Population (HIV+ adults), Intervention (ent-Abacavir), Comparison (Abacavir), Outcome (virologic failure), Time (6-year follow-up) .
Q. Ensuring data validity: How can researchers minimize bias in ent-Abacavir clinical trial designs?
Implement randomization, blinding, and stratified randomization by baseline CVD risk. Use centralized labs for endpoint adjudication (e.g., MI confirmation). Pre-specify statistical analysis plans to reduce outcome reporting bias .
Q. Synthesizing literature: What strategies improve systematic reviews on ent-Abacavir’s efficacy?
Follow PRISMA guidelines. Search multiple databases (PubMed, EMBASE, Cochrane Library) with controlled vocabulary (MeSH terms: “abacavir,” “HIV,” “enantiomers”). Use GRADE criteria to assess evidence quality and report heterogeneity (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
